molecular formula C19H19ClN4OS B331226 2-(5-chlorothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide

2-(5-chlorothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide

Cat. No.: B331226
M. Wt: 386.9 g/mol
InChI Key: WCFJJPZMQIIEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-chlorothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the thienyl group: This step might involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thienyl group to the quinoline core.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine derivative reacts with a suitable leaving group on the quinoline core.

    Final carboxamide formation: The carboxamide group can be introduced through an amide coupling reaction using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thienyl or piperazine moieties.

    Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline or thienyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, blocking receptor binding, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide
  • N-(4-methylpiperazino)-4-quinolinecarboxamide
  • 2-(2-thienyl)-N-(4-methylpiperazino)-4-quinolinecarboxamide

Uniqueness

The unique combination of the thienyl, piperazine, and quinoline moieties in 2-(5-chlorothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide might confer distinct biological activities or chemical properties compared to its analogs.

Properties

Molecular Formula

C19H19ClN4OS

Molecular Weight

386.9 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide

InChI

InChI=1S/C19H19ClN4OS/c1-23-8-10-24(11-9-23)22-19(25)14-12-16(17-6-7-18(20)26-17)21-15-5-3-2-4-13(14)15/h2-7,12H,8-11H2,1H3,(H,22,25)

InChI Key

WCFJJPZMQIIEKB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.